molecular formula C10H7F2N B2714517 1-(3,5-difluorophenyl)-1H-pyrrole CAS No. 1153146-76-9

1-(3,5-difluorophenyl)-1H-pyrrole

Cat. No.: B2714517
CAS No.: 1153146-76-9
M. Wt: 179.17
InChI Key: ZFRQRQPGOJWNEJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,5-difluorophenyl group

Preparation Methods

The synthesis of 1-(3,5-difluorophenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluoroaniline with a suitable pyrrole precursor under specific reaction conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a boronic acid derivative . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorine atoms can be replaced by other substituents using nucleophilic substitution reactions.

Scientific Research Applications

1-(3,5-Difluorophenyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound induces apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP (poly ADP-ribose polymerase) . This suggests that the compound exerts its effects through the activation of apoptotic pathways.

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-1H-pyrrole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,5-difluorophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRQRQPGOJWNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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